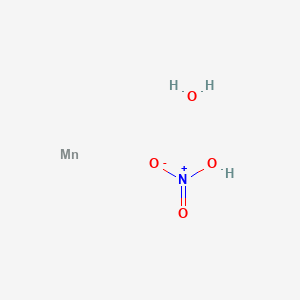
Nitric acid hydrate manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid hydrate manganese is a chemical compound with the formula Mn(NO₃)₂·6H₂O. It is a crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitric acid hydrate manganese can be synthesized by reacting manganese(II) oxide or manganese(II) carbonate with nitric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of manganese compounds and the formation of the hexahydrate form. The general reaction is as follows: [ \text{MnO} + 2\text{HNO}_3 \rightarrow \text{Mn(NO}_3\text{)}_2 + \text{H}_2\text{O} ] [ \text{MnCO}_3 + 2\text{HNO}_3 \rightarrow \text{Mn(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of nitric acid, manganese(2+) salt, hexahydrate involves the controlled reaction of manganese dioxide with nitric acid. The process is carefully monitored to maintain the desired temperature and concentration of reactants. The resulting solution is then evaporated to obtain the crystalline hexahydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where manganese(II) is oxidized to higher oxidation states.
Reduction: It can also participate in reduction reactions, where manganese(II) is reduced to manganese metal or lower oxidation states.
Substitution: This compound can undergo substitution reactions with other anions or ligands, leading to the formation of different manganese complexes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.
Major Products Formed:
Oxidation: Manganese dioxide (MnO₂), manganese(III) oxide (Mn₂O₃).
Reduction: Manganese metal (Mn), manganese(II) chloride (MnCl₂).
Substitution: Various manganese complexes depending on the substituting ligand.
Scientific Research Applications
Nitric acid hydrate manganese has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of manganese-based catalysts and materials.
Biology: Employed in studies related to manganese metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, ceramics, and glass.
Mechanism of Action
The mechanism of action of nitric acid, manganese(2+) salt, hexahydrate involves its ability to release manganese ions (Mn²⁺) in solution. These ions can interact with various molecular targets and pathways, including:
Enzymatic Reactions: Manganese ions act as cofactors for several enzymes, influencing their activity and function.
Oxidative Stress: Manganese ions can participate in redox reactions, affecting cellular oxidative stress levels.
Signal Transduction: Manganese ions can modulate signal transduction pathways, impacting cellular responses and functions.
Comparison with Similar Compounds
- Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)
Comparison:
- Cobalt(II) nitrate hexahydrate: Similar in structure and solubility but contains cobalt instead of manganese. It is used in different industrial applications.
- Nickel(II) nitrate hexahydrate: Also similar in structure but contains nickel. It is used in electroplating and as a catalyst precursor.
- Magnesium nitrate hexahydrate: Contains magnesium and is used primarily in fertilizers and pyrotechnics.
Nitric acid hydrate manganese is unique due to its specific chemical properties and applications, particularly in the synthesis of manganese-based materials and its role in biological systems.
Properties
IUPAC Name |
manganese;nitric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZRWBLVGCSUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3MnNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.966 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














